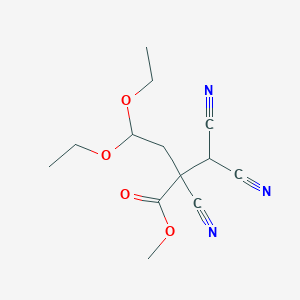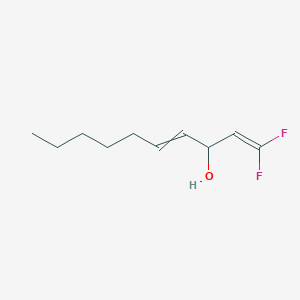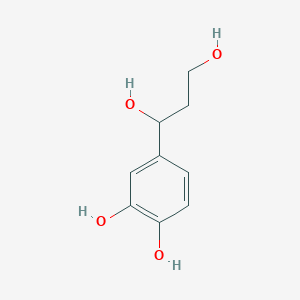
4-(1,3-Dihydroxypropyl)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dihydroxypropyl)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. This compound features a benzene ring substituted with two hydroxyl groups and a 1,3-dihydroxypropyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dihydroxypropyl)benzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with benzene or a benzene derivative.
Functional Group Introduction: Hydroxyl groups are introduced onto the benzene ring through electrophilic aromatic substitution reactions. Common reagents include hydroxylating agents such as hydrogen peroxide in the presence of a catalyst.
Side Chain Addition: The 1,3-dihydroxypropyl group is introduced via a multi-step process involving the addition of a propyl group followed by hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification steps such as crystallization or distillation to obtain the pure compound.
化学反应分析
Types of Reactions
4-(1,3-Dihydroxypropyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the side chain.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or aminated derivatives.
科学研究应用
4-(1,3-Dihydroxypropyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-(1,3-Dihydroxypropyl)benzene-1,2-diol involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: It can modulate cell signaling pathways, influencing cell proliferation and apoptosis.
相似化合物的比较
4-(1,3-Dihydroxypropyl)benzene-1,2-diol can be compared with other dihydroxybenzenes:
Catechol (1,2-Dihydroxybenzene): Similar antioxidant properties but lacks the 1,3-dihydroxypropyl group.
Resorcinol (1,3-Dihydroxybenzene): Used in dermatology but has different substitution patterns.
Hydroquinone (1,4-Dihydroxybenzene): Known for its use in skin lightening but differs in the position of hydroxyl groups.
The unique 1,3-dihydroxypropyl group in this compound imparts distinct chemical and biological properties, making it a compound of interest in various research and industrial applications.
属性
CAS 编号 |
138799-01-6 |
|---|---|
分子式 |
C9H12O4 |
分子量 |
184.19 g/mol |
IUPAC 名称 |
4-(1,3-dihydroxypropyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O4/c10-4-3-7(11)6-1-2-8(12)9(13)5-6/h1-2,5,7,10-13H,3-4H2 |
InChI 键 |
QSCIGRSAUGUJSJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(CCO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


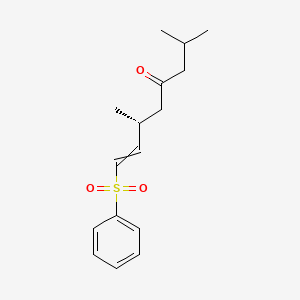
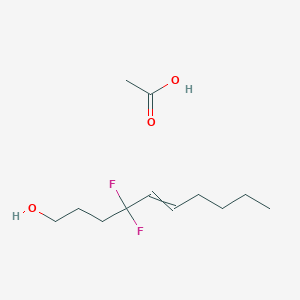
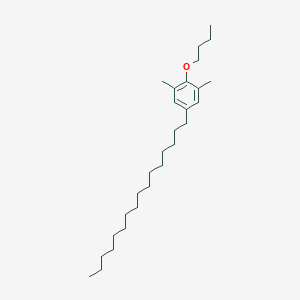
![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)
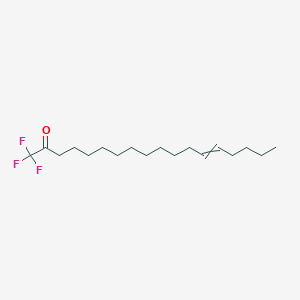
methyl carbonate](/img/structure/B14270203.png)
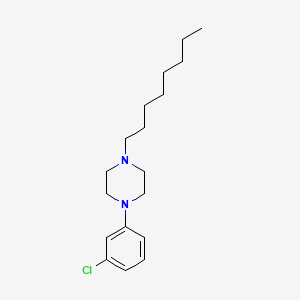
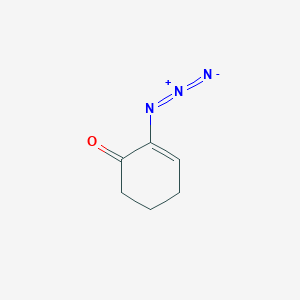
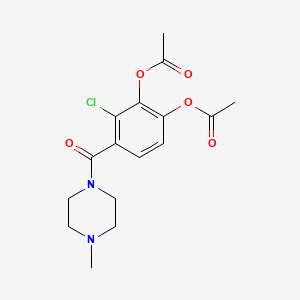
![4-[Tris(trimethylsilyl)methyl]benzoyl azide](/img/structure/B14270230.png)
![2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline](/img/structure/B14270231.png)
